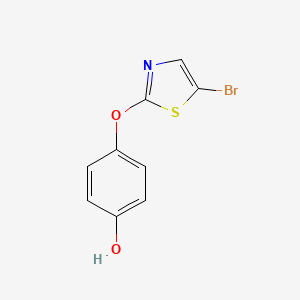

4-(5-Bromothiazol-2-yloxy)phenol

Description

Significance of Thiazole (B1198619) Derivatives in Drug Discovery and Development

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry. globalresearchonline.netnumberanalytics.com Its derivatives are integral components of numerous FDA-approved drugs, showcasing a broad spectrum of biological activities. globalresearchonline.netresearchgate.net The thiazole nucleus is found in antimicrobial agents like sulfathiazole, antiretroviral drugs such as ritonavir, and anticancer therapies including dasatinib. globalresearchonline.netresearchgate.net

The versatility of the thiazole ring allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. globalresearchonline.netnih.gov Researchers have successfully synthesized a multitude of thiazole derivatives with activities ranging from anti-inflammatory and antibacterial to anticancer and antidiabetic. researchgate.netnih.govnih.gov The aromatic nature of the thiazole ring and its ability to participate in hydrogen bonding and other non-covalent interactions contribute to its efficacy in binding to biological targets. neliti.comuq.edu.au

Role of Bromophenols in Chemical Biology and Therapeutics

Bromophenols are a class of phenolic compounds characterized by the presence of one or more bromine atoms attached to the phenol (B47542) ring. mdpi.comresearchgate.net These compounds are prevalent in marine environments, particularly in red algae, where they are believed to play a role in chemical defense. mdpi.comnih.gov

In the realm of chemical biology and therapeutics, bromophenols have garnered attention for their diverse biological activities. mdpi.comnih.gov Studies have revealed their potential as antioxidant, antimicrobial, anticancer, and anti-diabetic agents. mdpi.comnih.gov The presence of bromine atoms can significantly influence the lipophilicity and electronic properties of the phenol, enhancing its interaction with biological macromolecules. mdpi.comencyclopedia.pub The number and position of both the bromine and hydroxyl groups on the aromatic ring are critical factors in determining the specific biological effects of these compounds. researchgate.netencyclopedia.pub

Contextualization of 4-(5-Bromothiazol-2-yloxy)phenol within Heterocyclic Chemistry and Phenolic Compounds

This compound is a hybrid molecule that marries the structural features of both a thiazole and a bromophenol. This unique combination positions it as a compound of interest within the broader fields of heterocyclic chemistry and phenolic compounds. The synthesis of this molecule, typically involving the reaction of hydroquinone (B1673460) with 2,5-dibromothiazole, results in a structure where a para-substituted phenol group is linked to a 5-bromothiazole (B1268178) ring via an ether bond.

The bromothiazole moiety provides a reactive handle for further chemical modifications and is known to enhance electrophilic reactivity. Simultaneously, the phenolic hydroxyl group can participate in hydrogen bonding, a crucial interaction for biological activity. The specific arrangement of these functional groups in this compound suggests its potential as a scaffold for the development of novel therapeutic agents, particularly in areas like cancer research and antimicrobial drug discovery.

Detailed Research Findings

Recent investigations into this compound have begun to uncover its potential in various scientific applications.

Antimicrobial and Anticancer Potential:

Studies have indicated that this compound exhibits promising antimicrobial activity against a range of bacterial strains. Furthermore, its potential as an anticancer agent is an active area of research. For instance, it has been investigated for its ability to inhibit c-Src kinase activity, which is associated with tumor cell invasiveness.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₆BrNO₂S |

| Molecular Weight | 272.12 g/mol |

| CAS Registry Number | 904961-21-3 |

This data is compiled from available chemical databases.

Structure

3D Structure

Properties

IUPAC Name |

4-[(5-bromo-1,3-thiazol-2-yl)oxy]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2S/c10-8-5-11-9(14-8)13-7-3-1-6(12)2-4-7/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETQLDVRDGHJRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=NC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80699178 | |

| Record name | 4-[(5-Bromo-1,3-thiazol-2-yl)oxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80699178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904961-21-3 | |

| Record name | 4-[(5-Bromo-1,3-thiazol-2-yl)oxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80699178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 5 Bromothiazol 2 Yloxy Phenol

Established Synthetic Routes to 4-(5-Bromothiazol-2-yloxy)phenol

The synthesis of this compound has been approached through various chemical strategies, with phenol (B47542) ether formation and lithiation being prominent methodologies.

Phenol Ether Formation via Nucleophilic Substitution and Coupling Reactions

The creation of the ether bond between the phenol and thiazole (B1198619) moieties is a cornerstone of this compound's synthesis. This is typically achieved through nucleophilic aromatic substitution or coupling reactions.

A frequently employed method involves the direct reaction of hydroquinone (B1673460) with 2,5-dibromothiazole. In this process, hydroquinone acts as the nucleophile, displacing one of the bromine atoms on the thiazole ring. The reaction is generally carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF). The use of an excess of hydroquinone can help to favor the monosubstituted product over disubstitution.

| Reactants | Reagents | Solvent | Conditions | Product |

| 2,5-Dibromothiazole | Hydroquinone, Potassium Carbonate | DMF | Heating | This compound |

This reaction is a classical Williamson ether synthesis adapted for a heterocyclic system. The choice of base and solvent is crucial for achieving good yields and minimizing side reactions.

An alternative approach for forming the ether linkage involves the use of potassium trimethylsilanolate (KOTMS). This reagent can facilitate the coupling of phenols with aryl halides under potentially milder conditions compared to traditional methods. While specific documented use for the synthesis of this compound is not extensively detailed, the principle of using KOTMS to generate a more potent nucleophilic phenoxide in situ is a well-established strategy in organic synthesis for forming diaryl ethers.

Functionalization through Lithiation Strategies

Lithiation provides a powerful tool for the regioselective functionalization of the thiazole ring, allowing for the introduction of various substituents.

To achieve specific functionalization, a protection-deprotection strategy involving carbamate (B1207046) intermediates can be utilized. In this approach, the phenolic hydroxyl group of a precursor is protected as a carbamate. This protected intermediate can then undergo directed ortho-metalation (DoM) or halogen-metal exchange. For instance, treatment with a strong base like n-butyllithium at low temperatures can selectively replace the bromine atom with lithium. This lithiated intermediate can then react with a variety of electrophiles to introduce new functional groups. Subsequent deprotection of the carbamate group would then yield the desired functionalized this compound derivative.

| Intermediate | Reagent 1 | Reagent 2 | Result |

| Protected 5-Bromothiazolyl Carbamate | n-Butyllithium | Electrophile | Functionalized Intermediate |

Advanced Synthetic Techniques and Optimization

Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and often improving yields. For the synthesis of this compound, early methodologies have been optimized using this technology. A key approach involves the nucleophilic aromatic substitution reaction between hydroquinone and 2,5-dibromothiazole. The use of microwave irradiation significantly reduces the reaction time compared to conventional heating methods.

The reaction is typically performed in a high-boiling polar aprotic solvent, which is crucial for efficiently absorbing microwave energy and achieving the necessary high temperatures for the reaction to proceed.

Table 1: Microwave-Assisted Synthesis of this compound

| Reactants | Base | Solvent | Temperature | Method | Purification |

|---|

This method highlights the efficiency of microwave heating in driving the reaction, which might otherwise be sluggish. The optimization of conditions, such as the choice of base and solvent, is critical for maximizing the yield and purity of the final product. The Hantzsch thiazole synthesis, a classic method for forming thiazole rings, can also be adapted using microwave assistance, although this is more relevant for creating the thiazole precursor itself rather than the final ether linkage. nih.gov

Scalability of Synthetic Procedures for Research and Development

The scalability of a synthetic route is a critical consideration for its application in research and development, where larger quantities of a compound may be required. The reported synthesis of this compound via nucleophilic substitution presents several factors that influence its scalability.

Solvent Choice : While dimethylformamide (DMF) is effective on a lab scale, its high boiling point and potential toxicity can pose challenges for large-scale operations. Alternative polar aprotic solvents like 2-methyltetrahydrofuran (B130290) (MeTHF), which has been mentioned in general approaches for similar compounds, are considered "greener" and may be more suitable for scale-up.

Reaction Temperature : The high temperature (180°C) required for the microwave-assisted synthesis may require specialized equipment for large-scale reactions to ensure consistent heating and safety.

Purification : Reliance on flash chromatography for purification is common in lab-scale synthesis but can be a bottleneck for producing multi-gram or kilogram quantities. Developing a procedure that yields a product pure enough to be isolated by crystallization would be a significant advantage for scalability.

Reagent Availability : The starting materials, hydroquinone and 2,5-dibromothiazole, are commercially available, which is a positive factor for scalability.

Alternative, non-microwave-based methods often involve reacting a 5-bromothiazol-2-yl intermediate with a phenol or phenolate (B1203915). These reactions may be run at lower temperatures (e.g., 50-80°C), which is more amenable to standard industrial reactors. The choice of a strong, yet manageable, base like potassium trimethylsilanolate (TMSOK) can also facilitate the reaction under more controlled conditions.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dictated by its two primary functional components: the electron-rich phenolic ring and the halogenated thiazole ring.

Electrophilic Aromatic Substitution (EAS) Reactions

The phenolic hydroxyl group is a powerful activating group in electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions. byjus.comucalgary.ca In this compound, the para position is blocked by the bromothiazolyloxy substituent. Consequently, EAS reactions are expected to occur primarily at the two ortho positions relative to the hydroxyl group. ucalgary.calibretexts.org

The high reactivity of the phenol ring means that these substitution reactions can often proceed under mild conditions, sometimes without the need for a Lewis acid catalyst that is typically required for less activated aromatic rings. byjus.com However, this high reactivity can also lead to polysubstitution, which may require careful control of reaction conditions to achieve mono-substitution. ucalgary.ca

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

| Reaction Type | Reagent(s) | Expected Product(s) |

|---|---|---|

| Halogenation | Br₂ in CHCl₃ | 2-Bromo-4-(5-bromothiazol-2-yloxy)phenol and/or 2,6-Dibromo-4-(5-bromothiazol-2-yloxy)phenol. byjus.com |

| Nitration | Dilute HNO₃ | 2-Nitro-4-(5-bromothiazol-2-yloxy)phenol and/or 2,6-Dinitro-4-(5-bromothiazol-2-yloxy)phenol. byjus.com |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 2-Acyl-4-(5-bromothiazol-2-yloxy)phenol. youtube.com |

Oxidation Reactions of the Phenolic Moiety

Phenols are susceptible to oxidation, and the products can vary depending on the oxidant and reaction conditions. libretexts.orgyoutube.com The oxidation of simple phenols can yield benzoquinones. youtube.com For a para-substituted phenol like this compound, oxidation to a stable para-benzoquinone is complex as it would require cleavage of the C-O ether bond.

Instead, oxidation is more likely to lead to the formation of phenoxy radicals. These reactive intermediates can then undergo dimerization or polymerization, resulting in complex product mixtures. The oxidation of phenols can be achieved using various reagents, from strong oxidants like chromic acid to milder, more controlled systems. youtube.comresearchgate.net For instance, catalytic systems using metal-salen complexes and molecular oxygen have been used to oxidize various phenols. researchgate.net Furthermore, the oxidation of phenols can be an important process in understanding the formation of disinfection by-products in water treatment. The electron-withdrawing nature of the bromothiazole group may influence the oxidation potential of the phenolic ring.

Formation of Schiff Base Ligands and Metal Complexes

The direct formation of a Schiff base from this compound is not chemically feasible. Schiff base synthesis requires the condensation of a primary amine with a carbonyl compound (an aldehyde or a ketone). mdpi.com The structure of this compound lacks both of these necessary functional groups.

However, this compound can serve as a precursor for a derivative that is capable of forming a Schiff base. This would require the introduction of either an amine or an aldehyde group onto the phenolic ring through a separate synthetic step.

Introduction of an Aldehyde Group: A formyl group (-CHO) can be introduced ortho to the phenolic hydroxyl group via electrophilic aromatic substitution, using reactions such as the Reimer-Tiemann or Duff reaction. The resulting aldehyde, 2-hydroxy-5-(5-bromothiazol-2-yloxy)benzaldehyde, could then readily react with a primary amine to form a Schiff base.

Introduction of an Amine Group: This could be achieved by first performing a nitration reaction (as described in 2.2.1) to yield 2-nitro-4-(5-bromothiazol-2-yloxy)phenol, followed by reduction of the nitro group to a primary amine.

Once such a Schiff base ligand is synthesized, it can be used to form a wide variety of metal complexes. Schiff base ligands are well-known for their ability to coordinate with various transition metal ions, and the resulting complexes often exhibit interesting catalytic and biological properties. mdpi.comnih.govnanobioletters.com For example, complexes of Ni(II) and Zn(II) have been synthesized from related thiazole-based Schiff base ligands.

Biological Activity and Pharmacological Potential of 4 5 Bromothiazol 2 Yloxy Phenol

Antimicrobial Efficacy

There is currently no available research data on the antimicrobial efficacy of 4-(5-Bromothiazol-2-yloxy)phenol.

Antibacterial Activity Profile

Specific studies detailing the activity of this compound against bacterial strains are not present in the current body of scientific literature.

No published research was found that investigates the efficacy of this compound against Gram-positive bacteria such as Staphylococcus aureus or Methicillin-Resistant Staphylococcus aureus (MRSA).

There is no available data on the activity of this compound against Gram-negative bacterial strains like Escherichia coli, Klebsiella pneumoniae, or Pseudomonas aeruginosa.

Scientific literature lacks studies on the potential of this compound to inhibit biofilm formation in bacteria.

Antifungal Activity

No studies have been published regarding the antifungal properties of this compound.

Anticancer Activity

The potential of this compound as an anticancer agent has not been explored in any available research studies.

Cytotoxicity in Various Cancer Cell Lines

No data is available on the cytotoxic effects of this compound against any cancer cell lines.

Inhibition of Key Signaling Pathways (e.g., c-Src Kinase Inhibition)

There is no published research investigating the inhibitory activity of this compound on c-Src kinase or any other signaling pathways.

Induction of Apoptosis (e.g., Involvement of ROS-Mediated Pathways)

The potential for this compound to induce apoptosis, or the mechanisms involved, such as through reactive oxygen species (ROS)-mediated pathways, has not been studied.

Other Investigated Biological Activities

No other biological activities for this compound have been reported in the scientific literature.

Mechanistic Elucidation of Biological Actions

Interaction with Molecular Targets and Cellular Pathways

The biological effects of 4-(5-bromothiazol-2-yloxy)phenol are a result of its interaction with specific molecular targets and subsequent modulation of cellular pathways. In cancer research, the compound has been identified as an inhibitor of key signaling pathways that are associated with cancer cell proliferation and invasiveness. The mechanism involves direct interaction with protein kinases, which are crucial regulators of cell signaling.

As a phenolic compound, its antimicrobial properties are broadly attributed to its ability to interfere with microbial cellular processes. nih.gov Phenolic compounds, in general, can disrupt the structural integrity of bacterial cells. nih.gov Their partially lipophilic nature allows them to cross cell membranes via passive diffusion. nih.gov Once inside the cytoplasm, they can cause protein denaturation and disrupt the cell membrane structure, leading to altered permeability and potential cell death. nih.gov The integration of the bromothiazole moiety is thought to enhance this activity, contributing to its effectiveness against various bacterial strains.

Specific Enzyme Inhibition Mechanisms (e.g., c-Src Kinase, NAD Synthetase in E. coli)

Detailed studies have identified specific enzymes that are inhibited by this compound and its derivatives, providing a clearer picture of its mechanism of action.

c-Src Kinase: Research has shown that this compound inhibits the activity of c-Src kinase, a non-receptor tyrosine kinase that plays a significant role in cancer progression. Inhibition of c-Src kinase can lead to a reduction in the motility and invasive properties of cancer cells, which are critical factors in metastasis. While some kinase inhibitors function by competing with ATP, others, like certain classes of Src kinase inhibitors, are non-ATP competitive, though the specific binding mode for this compound requires further elucidation. nih.gov

NAD Synthetase in E. coli: While direct studies on this compound are limited, research on a structurally related Schiff base ligand, (E)-2-((5-bromothiazol-2-yl)imino)methyl)phenol, has provided significant insights. nih.gov Metal complexes of this ligand, particularly a Ni(II) complex, demonstrated potent antibacterial activity against several bacterial strains, including Escherichia coli. nih.gov Molecular docking studies supported these findings, showing that the Ni(II) complex has a high binding affinity for E. coli NAD synthetase, with a docking score of -7.61 kcal/mol. nih.gov NAD synthetase is a crucial enzyme in the biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), an essential cofactor in cellular metabolism. Its inhibition disrupts vital redox reactions and energy metabolism, leading to bacterial death.

Disruption of Microorganism Cellular Processes

The antimicrobial action of this compound and its analogs is realized through the disruption of fundamental cellular processes in microorganisms.

The inhibition of essential enzymes, as discussed with NAD synthetase, is a primary mechanism. nih.gov Beyond direct enzyme inhibition, the general properties of phenolic compounds contribute significantly to their antimicrobial effect. nih.gov They can cause non-specific damage to the cytoplasmic membrane, leading to increased permeability, leakage of intracellular components, and disruption of the proton motive force, which is essential for ATP synthesis and transport processes across the membrane. nih.gov

The effectiveness of this disruption is demonstrated by the minimum inhibitory concentration (MIC) values of related compounds against various pathogens. For instance, the Ni(II) complex of a Schiff base derived from a similar bromothiazole structure showed potent activity, in some cases exceeding that of the standard antibiotic Streptomycin. nih.gov This suggests that the bromothiazole scaffold is a promising feature for developing agents that can effectively disrupt bacterial cellular functions.

Table 1: Minimum Inhibitory Concentration (MIC) of a Ni(II) Complex of a Structurally Related Schiff Base Ligand Against Various Bacterial Strains

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Methicillin-resistant S. aureus | 7.81 |

| Escherichia coli | 1.95 |

| Klebsiella pneumoniae | 5.00 |

This data pertains to the Ni(II) complex of (E)-2-((5-bromothiazol-2-yl)imino)methyl)phenol, a compound structurally related to this compound. nih.gov

Structure Activity Relationship Sar Studies

Impact of Bromine Substitution on Biological Activity

The presence and position of a bromine atom on a heterocyclic ring system, such as the thiazole (B1198619) in 4-(5-Bromothiazol-2-yloxy)phenol, can significantly influence the compound's physicochemical properties and, consequently, its biological activity. Bromine, being a halogen, is a lipophilic and electronegative substituent.

The introduction of a bromine atom at the C5 position of the thiazole ring is expected to have several key impacts:

Increased Lipophilicity : Bromine substitution generally increases the lipophilicity of a molecule. This can enhance its ability to cross biological membranes, such as cell membranes, potentially leading to improved bioavailability and target engagement. However, excessive lipophilicity can also lead to non-specific binding and increased toxicity.

Steric Hindrance : The size of the bromine atom can introduce steric hindrance, which may either promote or hinder binding to a specific target protein. A bulky substituent can provide additional van der Waals interactions, leading to enhanced affinity, or it can clash with the protein's binding pocket, reducing activity.

Halogen Bonding : The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen or nitrogen in a biological target. This specific type of interaction can significantly contribute to the binding affinity and selectivity of the compound.

In many classes of bioactive compounds, the substitution of a hydrogen atom with a bromine atom at a specific position has been shown to enhance potency. For instance, in a series of kinase inhibitors, the introduction of a bromine atom often leads to a significant increase in inhibitory activity due to favorable interactions within the enzyme's active site.

Influence of Phenolic Group Position and Substitution Patterns

The phenolic hydroxyl (-OH) group is a critical functional group that can act as both a hydrogen bond donor and acceptor. Its position on the phenyl ring is a key determinant of the molecule's biological activity and pharmacokinetic properties. In this compound, the hydroxyl group is in the para position relative to the ether linkage.

The para positioning of the hydroxyl group can influence:

Target Interactions : The hydroxyl group can form crucial hydrogen bonds with amino acid residues in the active site of a target protein, anchoring the molecule in a specific orientation. The para position allows the hydroxyl group to extend away from the bulk of the molecule, potentially enabling it to reach and interact with specific regions of the binding pocket.

Acidity and Ionization : The phenolic hydroxyl group is weakly acidic. At physiological pH, a fraction of these groups may be deprotonated to form a phenolate (B1203915) anion. The position of the hydroxyl group influences its pKa. A para-hydroxyl group is generally less acidic than a meta or ortho counterpart due to resonance effects.

Metabolic Stability : The phenolic group is a potential site for metabolic transformations, such as glucuronidation or sulfation, which can facilitate the excretion of the compound. The position of the hydroxyl group can affect the rate and extent of these metabolic processes.

Comparison with Positional Isomers (e.g., 3-(5-Bromothiazol-2-yloxy)phenol)

Comparing this compound with its positional isomer, 3-(5-Bromothiazol-2-yloxy)phenol, where the hydroxyl group is in the meta position, highlights the importance of substituent placement.

| Feature | This compound (para) | 3-(5-Bromothiazol-2-yloxy)phenol (meta) |

| Hydrogen Bonding | The hydroxyl group is positioned directly opposite the ether linkage, potentially allowing for interactions with different regions of a binding pocket compared to the meta isomer. | The hydroxyl group is at a 120-degree angle to the ether linkage, which would necessitate a different binding mode to form similar hydrogen bonds. |

| Electronic Effects | The para hydroxyl group can donate electrons into the phenyl ring through resonance, which can influence the electron density of the ether oxygen. | The meta hydroxyl group has a weaker resonance effect on the ether linkage and primarily exerts an inductive electron-withdrawing effect. |

| Overall Geometry | The molecule has a more linear and extended conformation. | The molecule has a more bent or angular shape. |

The difference in the spatial arrangement of the hydroxyl group between the para and meta isomers can lead to significant variations in biological activity. If the target protein has a narrow, extended binding pocket, the para isomer may exhibit higher affinity. Conversely, a more compact or angular binding site might favor the meta isomer.

Role of the Thiazole Moiety in Activity Modulation

The thiazole ring is a common scaffold in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. In this compound, the thiazole moiety serves several important functions:

Structural Scaffold : It provides a rigid framework that correctly orients the bromine substituent and the phenoxy group for optimal interaction with a biological target.

Hydrogen Bond Acceptor : The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, forming interactions with hydrogen bond donors in a protein's active site.

Metabolic Stability : The thiazole ring is generally more metabolically stable than a simple phenyl ring, which can improve the pharmacokinetic profile of the compound.

The 2-oxy linkage to the phenyl ring is also a key feature. This ether bridge provides a degree of conformational flexibility, allowing the phenyl and thiazole rings to adopt different relative orientations, which can be important for binding to a target.

Comparative Analysis with Structurally Related Compounds

To further understand the SAR of this compound, it is instructive to compare it with structurally related compounds.

Analogs with Different Heterocyclic Rings (e.g., Pyrazole (B372694) Analogs, Benzothiazoles)

Replacing the thiazole ring with other heterocyclic systems can dramatically alter the biological activity.

| Heterocyclic Ring | Key Features and Potential Impact on Activity |

| Pyrazole | A five-membered ring with two adjacent nitrogen atoms. Pyrazole analogs can have different hydrogen bonding patterns and electronic distributions compared to thiazoles. The presence of an N-H group in unsubstituted pyrazoles can act as a hydrogen bond donor. |

| Benzothiazole | A bicyclic ring system where a thiazole ring is fused to a benzene (B151609) ring. Benzothiazole analogs are more lipophilic and have a larger, more rigid structure. This can lead to enhanced van der Waals interactions but may also introduce steric clashes. |

For example, if the nitrogen atom of the thiazole ring is a crucial hydrogen bond acceptor for activity, replacing it with a pyrazole ring might lead to a loss of potency if the pyrazole nitrogens are not correctly positioned.

General Bromophenol Derivatives

Bromophenols are a class of compounds with a wide range of biological activities, including antimicrobial and antioxidant properties. The activity of this compound can be considered in the context of simpler bromophenol derivatives.

The key difference is the presence of the 5-bromothiazol-2-yloxy substituent in place of a simple hydroxyl group or other small substituents. This large, heterocyclic group dramatically changes the size, shape, and electronic properties of the molecule compared to a simple bromophenol. The thiazole moiety introduces additional sites for interaction and modulates the properties of the phenolic hydroxyl group through the ether linkage.

Advanced Research and Pharmaceutical Applications

Design and Synthesis of Novel Derivatives and Analogs

The core structure of 4-(5-Bromothiazol-2-yloxy)phenol is a versatile platform for synthetic modification. Its constituent parts—the bromothiazole ring, the ether linkage, and the phenol (B47542) group—offer multiple sites for chemical alteration to refine its biological properties.

The design of new derivatives often focuses on modifying the core scaffold to improve interaction with biological targets. The 2-aminothiazole (B372263) moiety, a key component of the parent structure, is a common feature in a wide range of biologically active compounds. mdpi.com Synthetic strategies often involve reactions targeting the amino group or the thiazole (B1198619) ring itself. For instance, the reaction of 2-amino-5-bromothiazole with various acids can yield amide products, which can then undergo further reactions like the Suzuki coupling to introduce different chemical groups. mdpi.com

The synthesis of novel aminothiazole derivatives can be achieved through various routes, such as the reaction of thioureido acids with bromoacetophenone to form the 4-arylthiazole moiety. mdpi.com The creation of positional isomers, such as moving the bromothiazole-oxy group from the para-position to the meta-position of the phenol ring, can also influence the molecule's stability and binding interactions with biological targets. These modifications aim to enhance potency against specific enzymes or cell lines and increase selectivity to reduce off-target effects.

Molecular hybridization is a drug design strategy that combines two or more pharmacophoric units into a single molecule. This approach aims to create hybrid compounds that can interact with multiple biological targets or that possess enhanced efficacy. The thiazole scaffold is frequently used in this approach.

Researchers have successfully synthesized various hybrid compounds using thiazole and phenothiazine (B1677639) units, which have shown promise as antileukemic agents. nih.gov Other examples include the creation of pyrazoline-thiazole conjugates, which have demonstrated significant efficacy against cancer cell lines. The thiazole heterocycle has also been combined with coumarin (B35378) and catechol moieties to create hybrid molecules with potent antioxidant activity. nih.gov Similarly, hybrid compounds containing benzofuroxan (B160326) and aminothiazole scaffolds have been synthesized and evaluated for their anticancer activity. mdpi.com These examples underscore the versatility of the thiazole scaffold in creating multifunctional molecules for therapeutic development.

| Hybrid Scaffold Combination | Target Application/Activity | Reference |

| Pyrazoline-Thiazole | Anticancer, Antifungal | |

| Thiazole-Phenothiazine | Antileukemic | nih.gov |

| Thiazole-Coumarin-Catechol | Antioxidant | nih.gov |

| Benzofuroxan-Aminothiazole | Anticancer | mdpi.com |

| Benzothiazole-Trimethoxyphenyl | Anticancer (Tubulin Inhibition) | nih.gov |

Patent Landscape and Emerging Applications

The utility of the this compound scaffold and related structures is reflected in their appearance in patents and ongoing research into novel applications.

Thiazole derivatives are known for their broad spectrum of biological activities, including antimicrobial properties. researchgate.net Metal complexes formed with ligands like this compound have shown potent antibacterial properties, in some cases outperforming standard antibiotics. The core 2-aminothiazole structure is a component of various compounds investigated for antimicrobial and anti-biofilm activity. mdpi.com While specific patents focusing solely on this compound for large-scale fungicidal use are not prominent, the established antimicrobial profile of the broader thiazole chemical class makes it a continued area of interest for developing new pesticidal and antifungal agents.

The therapeutic potential of a compound is defined by its ability to interact with specific protein targets involved in disease pathways.

GPR Agonists and CFTR Activity Modulators: Current research available does not establish a direct link between this compound and significant activity as a G protein-coupled receptor (GPR) agonist or a cystic fibrosis transmembrane conductance regulator (CFTR) activity modulator. nih.gov

Aurora Kinase Inhibitors: The thiazole moiety is a critical structural feature in a known class of potent Aurora kinase inhibitors. dundee.ac.uknih.gov Aurora kinases are key regulators of cell division and are considered important targets for anticancer drug development. nih.gov Research has shown that a series of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines are potent inhibitors of both Aurora A and Aurora B kinases. dundee.ac.uknih.gov The potency and selectivity of these compounds were found to be dependent on the substituents attached to the aniline (B41778) ring. dundee.ac.uknih.gov The lead compound from this series, CYC116 (4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine), effectively suppressed cancer cell growth by inducing mitotic failure. dundee.ac.uknih.gov This demonstrates that the thiazole scaffold, a core component of this compound, is integral to a class of molecules with validated anticancer potential via Aurora kinase inhibition.

| Protein Target | Relevance of Thiazole Scaffold | Findings | Reference |

| c-Src Kinase | The parent compound has been studied for its inhibitory effects. | This compound was found to inhibit c-Src kinase, which may reduce the invasive properties of cancer cells. | |

| Aurora Kinases (A/B) | Thiazole is a key component of potent inhibitor scaffolds. | N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives are potent inhibitors. The lead compound, CYC116, showed anticancer activity. | dundee.ac.uknih.gov |

Preclinical Evaluation and In Vivo Studies

Before any potential therapeutic agent can be considered for human use, it must undergo rigorous preclinical evaluation. This involves laboratory studies (in vitro) to understand its mechanism of action and animal studies (in vivo) to assess its effects in a living organism.

Preclinical research has shown that this compound can inhibit c-Src kinase, a protein implicated in cancer progression, thereby potentially reducing the motility and invasive properties of cancer cells in a laboratory setting.

While specific in vivo studies for this compound are not detailed in the available literature, the broader class of thiazole-containing kinase inhibitors has progressed further. For example, the Aurora kinase inhibitor CYC116, which features a thiazole ring, underwent preliminary in vivo assessment. dundee.ac.uknih.gov These studies demonstrated that the compound was orally bioavailable and possessed anticancer activity, leading to its evaluation in Phase I clinical trials for cancer patients. dundee.ac.uknih.gov This progression highlights the therapeutic potential of drug candidates built upon a thiazole scaffold.

Future Perspectives and Research Directions

Unraveling Undiscovered Molecular Targets and Pathways

While the antimicrobial and anticancer potential of 4-(5-bromothiazol-2-yloxy)phenol has been recognized, the precise molecular targets and biological pathways through which it exerts its effects remain largely under investigation. The compound's structure, featuring a para-substituted phenol (B47542) linked to a 5-bromothiazole (B1268178) ring, suggests several possibilities for interaction with biological macromolecules. The bromothiazole ring may engage in electrophilic interactions and π-π stacking, while the phenolic hydroxyl group can act as a hydrogen bond donor, enhancing its binding to target proteins.

Future research should prioritize the identification of these specific molecular targets. Techniques such as affinity chromatography, proteomics, and genetic screening could be employed to pinpoint the proteins and enzymes that directly interact with the compound. A deeper understanding of these interactions is crucial for optimizing the compound's structure to enhance its efficacy and selectivity.

Development of New Therapeutic Strategies Based on this compound

The established antimicrobial and anticancer activities of this compound provide a solid foundation for the development of novel therapeutic strategies. Its role as an intermediate in the synthesis of more complex bioactive molecules highlights its versatility as a scaffold.

Future therapeutic development could focus on:

Novel Antimicrobial Agents: Modifying the core structure to develop new antibiotics or antifungals that can overcome existing resistance mechanisms.

Targeted Cancer Therapies: Utilizing the compound as a building block for designing kinase inhibitors or other targeted anticancer drugs. The phenolic and thiazole (B1198619) components can be functionalized to improve specificity for cancer cell targets.

Anti-inflammatory Drugs: Given that many phenolic compounds exhibit anti-inflammatory properties, investigating the potential of this compound and its derivatives in this therapeutic area is a logical next step.

Optimization of Synthetic Pathways for Scalable Production

For any compound to be a viable therapeutic agent, its synthesis must be efficient, cost-effective, and scalable. Current synthetic routes to this compound often involve multi-step processes. One general approach involves the reaction of a 5-bromothiazol-2-yl intermediate with a phenol under basic conditions.

Future research in this area should aim to:

Develop Greener Synthetic Methods: Exploring the use of more environmentally friendly solvents and reagents to reduce the environmental impact of production. nih.gov

Improve Reaction Efficiency: Optimizing reaction conditions such as temperature, catalysts, and reaction time to maximize yield and purity.

| Parameter | Current Method | Potential Optimization |

| Precursors | 5-bromothiazol-2-yl intermediates and phenol derivatives | Exploration of more readily available or cost-effective starting materials. |

| Solvents | Polar aprotic solvents (e.g., DMF, MeTHF) | Use of greener solvents like ethanol (B145695) or water-based systems. nih.gov |

| Catalysts | Base catalysts (e.g., K₂CO₃, TMSOK) | Investigation of more efficient and recyclable catalysts. |

| Reaction Conditions | Elevated temperatures (50-100°C) | Development of methods that proceed at room temperature to save energy. nih.gov |

| Purification | Flash chromatography | Crystallization-based purification to avoid chromatography. nih.gov |

Exploration of Synergistic Effects in Combination Therapies

Combination therapy, where multiple drugs are used together, is a cornerstone of modern medicine, particularly in cancer treatment. nih.govnih.gov This approach can enhance therapeutic efficacy, reduce drug doses to minimize toxicity, and overcome drug resistance. nih.govnih.gov Polyphenols, a class of compounds to which this compound belongs, have shown promise in synergistic combinations with conventional chemotherapeutics. nih.govnih.gov

Future research should investigate the potential of this compound in combination with other drugs. For example, its combination with existing antibiotics could be explored to combat resistant bacterial strains. In oncology, it could be tested alongside standard chemotherapy agents or targeted therapies to look for synergistic anticancer effects. chemistryviews.org Identifying synergistic combinations could significantly broaden the therapeutic applications of this compound. chemistryviews.orgmdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(5-Bromothiazol-2-yloxy)phenol, and how are key intermediates optimized?

- Methodology :

- Step 1 : Synthesis of the thiazole core via cyclization of brominated precursors (e.g., 5-bromothiazole derivatives) using Pd-catalyzed coupling or Pudovick-type reactions .

- Step 2 : Etherification of the phenol group with the bromothiazole moiety under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

- Optimization : Reaction yields are improved by controlling stoichiometry, solvent polarity (e.g., DMF vs. THF), and catalyst loading. TLC or HPLC monitoring ensures intermediate purity .

Q. How is the structure of this compound validated experimentally?

- Analytical Techniques :

- X-ray crystallography : Resolves bond lengths/angles and confirms regioselectivity of bromine substitution (e.g., position 5 on thiazole) .

- Spectral Data :

- ¹H/¹³C NMR : Identifies aromatic protons (δ 6.8–7.5 ppm for phenol and thiazole) and bromine-induced deshielding .

- IR Spectroscopy : Detects phenolic O–H stretches (~3200 cm⁻¹) and C–Br vibrations (~600 cm⁻¹) .

- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]⁺ at m/z 286) .

Q. What electrophilic reactions are feasible on the phenol moiety of this compound?

- Reactivity Profile :

- Halogenation : Selective bromination/iodination at the para position of the phenol ring using NBS or I₂ in acetic acid .

- Nitration : HNO₃/H₂SO₄ introduces nitro groups, which can be reduced to amines for further functionalization .

- Sulfonation : Fuming H₂SO₄ generates sulfonic acid derivatives for solubility modulation .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved during structural validation?

- Contradiction Analysis :

- Variable Temperature NMR : Resolves dynamic effects (e.g., rotational barriers in thiazole-phenol linkage) by acquiring spectra at 25°C vs. −40°C .

- 2D NMR (COSY, HSQC) : Assigns coupling partners and distinguishes overlapping signals (e.g., thiazole vs. phenol protons) .

- Computational Validation : DFT calculations (e.g., Gaussian) predict NMR chemical shifts and compare with experimental data .

Q. What strategies optimize multi-step synthesis yields while minimizing side reactions?

- Experimental Design :

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in etherification steps, while THF reduces byproduct formation in cyclization .

- Catalyst Screening : Pd(PPh₃)₄ vs. CuI for Ullmann-type couplings; lower catalyst loadings reduce metal contamination .

- Workflow Table :

| Step | Reaction | Key Parameters | Yield Optimization |

|---|---|---|---|

| 1 | Thiazole synthesis | Pd(OAc)₂, 110°C | 75% → 88% (with ligand) |

| 2 | Etherification | K₂CO₃, DMF, 80°C | 60% → 78% (excess phenol) |

Q. How do computational methods predict the reactivity of this compound in drug design?

- Methodology :

- Docking Studies : AutoDock Vina evaluates binding to tyrosine kinase targets (e.g., EGFR), guided by the bromothiazole’s electronegativity and phenol’s H-bonding .

- DFT Calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks .

- MD Simulations : Simulate stability in biological membranes using GROMACS, focusing on logP (predicted ~2.8) and solubility .

Data Contradiction & Validation

Q. How to address discrepancies in reported biological activities of similar bromothiazole-phenol derivatives?

- Case Study :

- Issue : Compound A shows IC₅₀ = 1.2 µM against kinase X, while Compound B (lacking bromine) is inactive.

- Resolution :

- SAR Analysis : Bromine’s steric/electronic effects are critical; validate via mutagenesis assays .

- Assay Conditions : Control pH (phenol deprotonation alters binding) and solvent (DMSO % affects solubility) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.